Cas no 26420-23-5 (7-(3-Thienyl)heptanoic acid)
7-(3-Thienyl)heptanoic acid Chemical and Physical Properties
Names and Identifiers
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- 7-(3-Thienyl)heptanoic acid
- 7-thiophen-3-ylheptanoic acid
- 7-(thien-3-yl)heptanoic acid
- 7-(thienyl-3-yl)heptanoic acid
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- MDL: MFCD07698781
- Inchi: InChI=1S/C11H16O2S/c12-11(13)6-4-2-1-3-5-10-7-8-14-9-10/h7-9H,1-6H2,(H,12,13)
- InChI Key: RQAYKEVRCPFCHC-UHFFFAOYSA-N
- SMILES: C(CCCC(=O)O)CCC1=CSC=C1
Computed Properties
- Exact Mass: 212.08700
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 7
Experimental Properties
- PSA: 65.54000
- LogP: 3.32570
7-(3-Thienyl)heptanoic acid Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7-(3-Thienyl)heptanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 201465-1g |
7-(3-Thienyl)heptanoic acid |
26420-23-5 | 97% | 1g |
£300.00 | 2022-03-01 | |
| Fluorochem | 201465-5g |
7-(3-Thienyl)heptanoic acid |
26420-23-5 | 97% | 5g |
£1238.00 | 2022-03-01 | |
| abcr | AB361616-1 g |
7-(3-Thienyl)heptanoic acid, 97%; . |
26420-23-5 | 97% | 1g |
€436.30 | 2023-04-26 | |
| abcr | AB361616-1g |
7-(3-Thienyl)heptanoic acid, 97%; . |
26420-23-5 | 97% | 1g |
€435.80 | 2025-03-19 | |
| abcr | AB361616-5g |
7-(3-Thienyl)heptanoic acid, 97%; . |
26420-23-5 | 97% | 5g |
€1561.10 | 2025-03-19 | |
| abcr | AB361616-10g |
7-(3-Thienyl)heptanoic acid, 97%; . |
26420-23-5 | 97% | 10g |
€2170.70 | 2025-03-19 | |
| abcr | AB361616-5 g |
7-(3-Thienyl)heptanoic acid, 97%; . |
26420-23-5 | 97% | 5g |
€1563.10 | 2023-04-26 | |
| abcr | AB361616-10 g |
7-(3-Thienyl)heptanoic acid, 97%; . |
26420-23-5 | 97% | 10g |
€2173.50 | 2023-04-26 | |
| A2B Chem LLC | AB30864-1g |
7-(3-Thienyl)heptanoic acid |
26420-23-5 | 97% | 1g |
$298.00 | 2024-04-20 | |
| A2B Chem LLC | AB30864-5g |
7-(3-Thienyl)heptanoic acid |
26420-23-5 | 97% | 5g |
$1088.00 | 2024-04-20 |
7-(3-Thienyl)heptanoic acid Suppliers
7-(3-Thienyl)heptanoic acid Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 7-(3-Thienyl)heptanoic acid
Introduction to 7-(3-Thienyl)heptanoic acid (CAS No: 26420-23-5)
7-(3-Thienyl)heptanoic acid, with the chemical formula C10H14O2, is a significant compound in the realm of organic chemistry and pharmaceutical research. Its molecular structure incorporates a heptanoic acid backbone substituted with a 3-thienyl group, making it a versatile intermediate in synthetic chemistry. The compound's unique properties have garnered attention from researchers exploring novel applications in drug development and material science.
The CAS No 26420-23-5 uniquely identifies this molecule in scientific literature and databases, facilitating precise referencing and ensuring consistency in research communications. This compound has been extensively studied for its potential applications in the synthesis of bioactive molecules, particularly in the development of therapeutic agents targeting neurological and inflammatory disorders.
In recent years, 7-(3-Thienyl)heptanoic acid has emerged as a promising scaffold in medicinal chemistry. Its aromatic-thiophene moiety enhances its interaction with biological targets, making it an attractive candidate for designing molecules with improved pharmacological profiles. Researchers have leveraged its structural features to develop derivatives with enhanced solubility, bioavailability, and target specificity.
One of the most compelling aspects of 7-(3-Thienyl)heptanoic acid is its role in the synthesis of novel pharmacophores. For instance, studies have demonstrated its utility in creating analogs of nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity. The thiophene ring contributes to electronic properties that modulate receptor binding, offering a strategic advantage in drug design.
The compound's reactivity also makes it valuable in material science applications. For example, it has been explored as a precursor in the synthesis of conductive polymers and organic semiconductors. These materials are increasingly relevant in the development of flexible electronics and advanced coatings, where molecular structure plays a critical role in performance.
Recent advancements in computational chemistry have further illuminated the potential of 7-(3-Thienyl)heptanoic acid. Molecular modeling studies suggest that its thiophene group can interact with specific amino acid residues in protein targets, providing insights into its mechanism of action. This information is invaluable for rational drug design, allowing researchers to optimize lead compounds before experimental validation.
In clinical research, 7-(3-Thienyl)heptanoic acid derivatives have shown promise as potential treatments for neurodegenerative diseases. Preliminary studies indicate that certain analogs can modulate neurotransmitter release and protect against oxidative stress, two key pathological mechanisms in conditions such as Alzheimer's disease and Parkinson's disease. While further clinical trials are needed to confirm these findings, the preliminary results are encouraging.
The synthesis of 7-(3-Thienyl)heptanoic acid itself presents an interesting challenge due to its complex structure. Traditional synthetic routes often involve multi-step processes requiring careful optimization to achieve high yields and purity. However, recent innovations in catalytic methods have streamlined these processes, making large-scale production more feasible for industrial applications.
Environmental considerations also play a role in the research and application of 7-(3-Thienyl)heptanoic acid. Efforts are underway to develop greener synthetic methodologies that minimize waste and reduce energy consumption. These sustainable approaches align with broader trends in pharmaceutical manufacturing aimed at reducing environmental impact while maintaining high-quality standards.
The future prospects for 7-(3-Thienyl)heptanoic acid are bright, with ongoing research exploring new therapeutic applications and industrial uses. As our understanding of its chemical properties deepens, so too does its potential to contribute to advancements across multiple disciplines. Whether used as a building block for new drugs or as a component in advanced materials, this compound continues to captivate researchers with its versatility and promise.
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